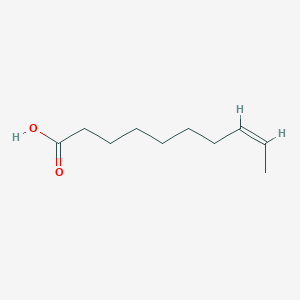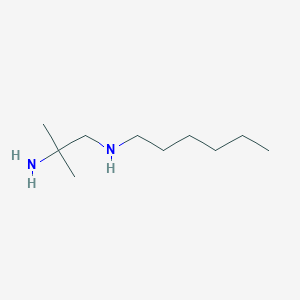
1-Hexylamino-2-methyl-2-aminopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexylamino-2-methyl-2-aminopropane is an organic compound that belongs to the class of amines It is characterized by the presence of two amino groups attached to a propane backbone, with one of the amino groups being substituted with a hexyl group
Vorbereitungsmethoden
The synthesis of 1-Hexylamino-2-methyl-2-aminopropane can be achieved through several routes. One common method involves the nucleophilic substitution of a haloalkane with a primary amine. For instance, hexylamine can react with 2-chloro-2-methylpropane under basic conditions to yield the desired product. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
1-Hexylamino-2-methyl-2-aminopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The amino groups in the compound can participate in substitution reactions with halides or other electrophiles, leading to the formation of substituted amines or other derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Hexylamino-2-methyl-2-aminopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex amines and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-Hexylamino-2-methyl-2-aminopropane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
1-Hexylamino-2-methyl-2-aminopropane can be compared with other similar compounds, such as:
Hexylamine: A primary amine with a similar hexyl group but lacking the additional amino group.
2-Amino-2-methyl-1-propanol: A compound with a similar backbone but with a hydroxyl group instead of an amino group.
N,N-Dimethylhexylamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
The uniqueness of this compound lies in its dual amino functionality and the presence of a hexyl group, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H24N2 |
|---|---|
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
1-N-hexyl-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-4-5-6-7-8-12-9-10(2,3)11/h12H,4-9,11H2,1-3H3 |
InChI-Schlüssel |
OGRIVWSLGIGFCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNCC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)

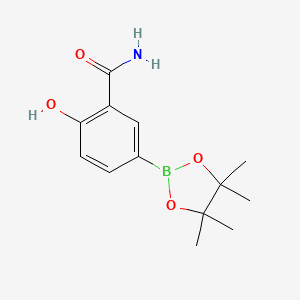

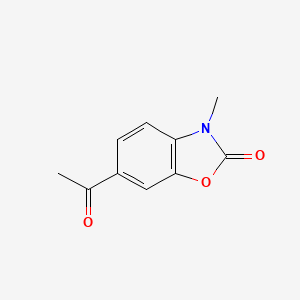
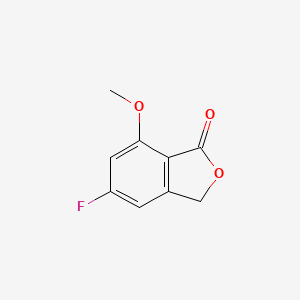
![5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930876.png)
![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)

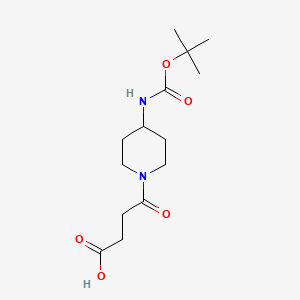
![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)

